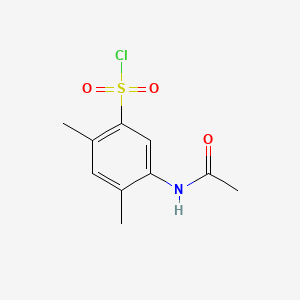
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is an organosulfur compound with the molecular formula C10H12ClNO3S. This compound is a derivative of benzenesulfonyl chloride, featuring additional acetylamino and dimethyl groups. It is primarily used in organic synthesis and various industrial applications due to its reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of chlorosulfonic acid and phosphorus oxychloride as chlorinating agents . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves large-scale chlorosulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines and alcohols to form sulfonamides and sulfonate esters.
Hydrolysis: Decomposes in hot water to produce hydrochloric acid and benzenesulfonic acid.
Electrophilic Aromatic Substitution: The acetylamino group directs substitution to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.
Water: Used in hydrolysis reactions, typically under heated conditions.
Chlorinating Agents: Such as chlorosulfonic acid and phosphorus oxychloride, used in the initial synthesis.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Hydrochloric Acid and Benzenesulfonic Acid: Formed during hydrolysis.
Aplicaciones Científicas De Investigación
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves its reactivity with nucleophiles, such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is harnessed in various synthetic applications, including the production of pharmaceuticals and industrial chemicals .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetylamino and dimethyl groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A related compound with a methyl group on the benzene ring, often preferred due to its solid state at room temperature.
Methanesulfonyl Chloride: A smaller analog with a methane group instead of a benzene ring.
Uniqueness
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the acetylamino group enhances its utility in the synthesis of sulfa drugs and other pharmaceutical compounds .
Propiedades
Número CAS |
34684-43-0 |
|---|---|
Fórmula molecular |
C10H12ClNO3S |
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
5-acetamido-2,4-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
CRQMIQVYEFNWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
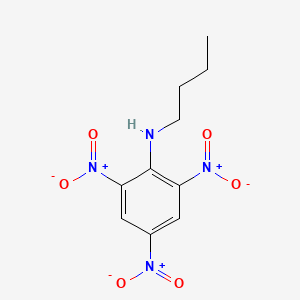
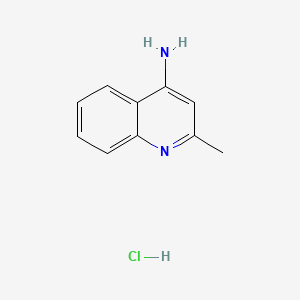
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
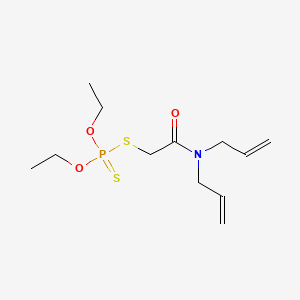




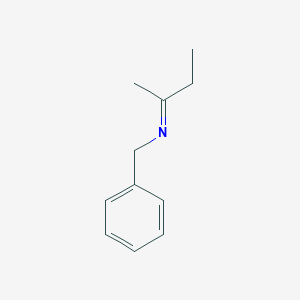
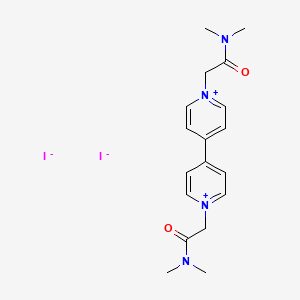
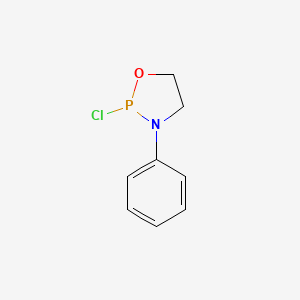
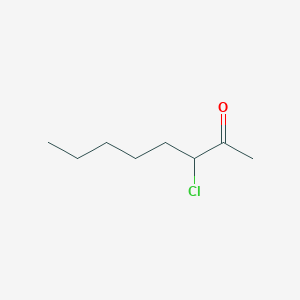
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
